Methyl 2-chloro-3-methylisonicotinate
Overview
Description
Methyl 2-chloro-3-methylisonicotinate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Methyl 2-chloro-3-methylisonicotinate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is still ongoing .
Mode of Action
As a chemical entity, it may interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound could influence multiple pathways, each with their own downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and the specific characteristics of the biological system in which the compound is acting .
Biological Activity
Methyl 2-chloro-3-methylisonicotinate (MCMI) is a chemical compound belonging to the isonicotinate family, characterized by its unique structural features, including a chloro group and a methyl group on the pyridine ring. This article explores the biological activity of MCMI, focusing on its potential applications in pharmaceuticals, its mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 185.61 g/mol
- Structure : Contains a pyridine ring with a chloro and a methyl substituent.
MCMI's biological activity is largely attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : MCMI may inhibit specific enzymes, impacting metabolic pathways relevant to disease processes.
- Receptor Interaction : The compound can bind to receptors, potentially modulating signaling pathways involved in cellular responses.
- Electrophilic Character : The chloro group enhances its electrophilic nature, allowing for nucleophilic substitution reactions that can affect biological targets.
Biological Activity
Research indicates that MCMI exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that MCMI has antimicrobial effects against certain bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : MCMI has been explored for its anticancer properties, particularly in targeting cancer cell lines through apoptosis induction.
- Neurological Applications : As an intermediate in synthesizing compounds targeting neurological disorders, MCMI may play a role in developing treatments for conditions like Alzheimer's disease.
Antimicrobial Activity
A study conducted on various derivatives of isonicotinates, including MCMI, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the chloro group is crucial for enhancing the compound's bioactivity.
Anticancer Studies
In vitro studies have shown that MCMI can induce apoptosis in human cancer cell lines. A notable study published in the Journal of Medicinal Chemistry reported that MCMI derivatives exhibited cytotoxic effects on breast cancer cells, suggesting potential as a lead compound for further development .
Comparative Analysis with Related Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Chloro and methyl substituents | Antimicrobial, anticancer |
Ethyl 2-chloro-3-methylisonicotinate | Ethyl instead of methyl | Reduced activity |
Methyl 2-chloroisonicotinic acid | Lacks methyl group | Different reactivity |
Methyl 5-amino-2-chloroisonicotinate | Contains amino group | Enhanced interaction dynamics |
Properties
IUPAC Name |
methyl 2-chloro-3-methylpyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWGTKBLQCPEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700958 | |
Record name | Methyl 2-chloro-3-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787596-41-2 | |
Record name | Methyl 2-chloro-3-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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